molecular formula C19H19N3O4 B10995640 N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10995640
M. Wt: 353.4 g/mol
InChI Key: UBAILXIGYWWHEL-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(3,4-dimethoxybenzyl): This part of the compound contains a benzyl group substituted with two methoxy (OCH₃) groups at positions 3 and 4.

    2-(1-oxophthalazin-2(1H)-yl)acetamide: Here, we have an acetamide group attached to a phthalazinone ring system. The phthalazinone ring contains a ketone group (1-oxo) at position 2.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The benzyl group can undergo oxidation to form the corresponding benzoic acid derivative.

    Reduction: Reduction of the ketone group in the phthalazinone ring may yield a dihydrophthalazinone.

    Substitution: The compound can participate in nucleophilic substitution reactions at the acetamide nitrogen or the benzyl carbon.

    Common Reagents and Conditions:

Major Products::
  • Oxidation: 3,4-dimethoxybenzoic acid.
  • Reduction: Dihydrophthalazinone.
  • Substitution: Various N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Explored as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors, enzymes, or proteins.

    Pathways: Further research is needed to elucidate specific pathways affected by N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide.

Comparison with Similar Compounds

    Unique Features: Its combination of benzyl, acetamide, and phthalazinone moieties sets it apart.

    Similar Compounds: Related compounds include benzylacetamides, phthalazinones, and benzyl-substituted heterocycles.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-7-13(9-17(16)26-2)10-20-18(23)12-22-19(24)15-6-4-3-5-14(15)11-21-22/h3-9,11H,10,12H2,1-2H3,(H,20,23)

InChI Key

UBAILXIGYWWHEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC

Origin of Product

United States

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